Hydrogen Bond Donor Count Eliminates Classical Zinc-Binding Pharmacophore
The target compound has zero hydrogen bond donors (HBD = 0), compared to HBD = 1 for the primary sulfonamide analog 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzenesulfonamide (compound 3) [1][2]. This single difference eliminates the deprotonatable sulfonamide NH group required for zinc coordination in carbonic anhydrase active sites. The primary analog compound 3 has a validated hCA II binding pose confirmed by X-ray crystallography (PDB 4Z1J, Zn-N distance consistent with direct metal coordination), whereas the N,N-dipropyl compound cannot engage the zinc ion [2].
| Evidence Dimension | Hydrogen Bond Donor Count (PubChem computed) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | Compound 3 (primary sulfonamide analog, PubChem CID differs): HBD = 1 |
| Quantified Difference | Absolute difference: 1 HBD; functional consequence: loss of zinc-binding capacity |
| Conditions | PubChem computed property (Cactvs 3.4.6.11). X-ray validation: PDB 4Z1J, hCA II complex, resolution 1.27 Å (Buemi et al., 2015) |
Why This Matters
For scientists selecting a 3,4-dihydroisoquinoline-2-carbonyl benzenesulfonamide as a CA inhibitor tool compound, using the N,N-dipropyl variant instead of the primary sulfonamide will yield false-negative results in CA inhibition assays.
- [1] PubChem Compound Summary: CID 4118123. 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dipropylbenzenesulfonamide. Computed Properties: Hydrogen Bond Donor Count = 0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/392289-99-5 View Source
- [2] Buemi, M.R., De Luca, L., Ferro, S., Bruno, E., Ceruso, M., Supuran, C.T., Pospisilova, K., Brynda, J., Rezacova, P., Gitto, R. Eur J Med Chem. 2015; 102: 223-232. PDB 4Z1J. RCSB PDB. https://www.rcsb.org/structure/4Z1J View Source
